molecular formula C10H9NO5 B8300683 3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid

Cat. No. B8300683
M. Wt: 223.18 g/mol
InChI Key: PTGPYHUXNRRNOM-UHFFFAOYSA-N
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Patent
US04278748

Procedure details

Piperidine (1 ml) was added to a mixture of 2-methoxy-5-nitrobenzaldehyde (24 g) and malonic acid (30 g) in pyridine (about 60 ml). The mixture was warmed on a steam bath for 3 hours (slow evolution of carbon dioxide) and then poured into water (500 ml) when a yellow solid precipitated. The solid was removed by filtration and crystallized from ethanol (1 liter). The weight of the product was 20 grams.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCCCC1.[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:10]=1[CH:11]=O.C(O)(=O)[CH2:21][C:22]([OH:24])=[O:23].C(=O)=O>N1C=CC=CC=1.O>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:10]=1[CH:11]=[CH:21][C:22]([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
24 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol (1 liter)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=O)O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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